4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine is a bicyclic compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound features a bicyclo[2.2.1] heptane framework with a difluoromethyl group and an amine functional group, which contribute to its reactivity and biological properties.
This compound can be synthesized through various methods, including photochemical reactions and nucleophilic substitutions. It is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it in hydrochloride salt form for enhanced stability and solubility in aqueous solutions .
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine falls under the category of organic compounds, specifically amines, and is classified as a bicyclic amine due to its structural framework. Its molecular formula is , and it has a molecular weight of approximately 151.16 g/mol.
The synthesis of 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine typically involves several key steps:
Photochemical methods are frequently employed in laboratory settings to achieve the synthesis of bicyclic compounds efficiently. This may involve using light to initiate reactions that would otherwise require harsher conditions .
The molecular structure of 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine features a bicyclic framework with distinct stereochemistry:
Property | Value |
---|---|
Molecular Formula | C7H10F2N |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine |
InChI Key | VUFQYRAKSQTZEB-UHFFFAOYSA-N |
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine is largely dependent on its application in biological systems:
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine exhibits several notable physical properties:
The chemical properties include:
The compound's solubility, boiling point, and melting point vary based on its form (free base vs hydrochloride) and should be evaluated under specific experimental conditions.
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine has several scientific applications:
The bicyclo[2.2.1]heptane framework (norbornane) represents a structurally distinctive and conformationally restricted scaffold with profound significance in medicinal chemistry. This bridged bicyclic system imposes significant steric constraints and defined three-dimensional geometry, enabling precise spatial positioning of functional groups for optimal target engagement. The scaffold's inherent endo/exo isomerism creates distinct pharmacological profiles, as the spatial orientation of substituents dramatically influences binding affinity and selectivity [5]. In the case of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine (CAS# 1245647-64-6), the amine group occupies a bridgehead position, conferring significant stereoelectronic constraints on its basicity and hydrogen-bonding potential compared to acyclic or monocyclic amine counterparts [1] .
The incorporation of this scaffold enhances metabolic stability by restricting rotatable bonds and shielding labile sites from enzymatic degradation. Computational analyses reveal that the bicyclo[2.2.1]heptane framework significantly reduces molecular flexibility compared to cyclohexyl or phenyl rings, forcing bioactive conformations that minimize entropic penalties upon target binding [5]. Furthermore, the scaffold's aliphatic nature contributes to improved solubility profiles compared to planar aromatic systems, while its lipophilic character enhances membrane permeability – a critical factor for central nervous system (CNS)-targeted therapeutics [4] [5]. Recent synthetic advances, such as visible-light photocatalyzed [2+2] cycloadditions, have enabled efficient construction of strained azabicyclo[3.2.0]heptan-2-one motifs, highlighting growing interest in complex bicyclic amine architectures for drug design [5].
Table 1: Key Physicochemical Properties of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine
Property | Value/Descriptor | Significance |
---|---|---|
CAS Registry Number | 1245647-64-6 | Unique compound identifier |
Molecular Formula | C₈H₁₃F₂N | Elemental composition |
Molecular Weight | 161.19 g/mol | Impacts pharmacokinetics (e.g., diffusion, renal clearance) |
SMILES | NC1(C2)CCC2(C(F)F)CC1 | Canonical structure representation |
Storage Recommendations | Sealed, dry, 2-8°C | Indicates stability requirements under specified conditions [1] |
Purity Specification | Not explicitly stated | Critical for biological testing and SAR studies |
Fluorination is a cornerstone strategy in modern medicinal chemistry, employed to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The introduction of fluorine atoms or fluorinated groups, such as the difluoromethyl (-CHF₂) moiety present in 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine, imparts unique characteristics distinct from their non-fluorinated analogs or trifluoromethyl (-CF₃) counterparts [6] [8]. The -CHF₂ group acts as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups, offering distinct hydrogen-bonding capabilities (as a moderate H-bond donor) and enhanced lipophilicity compared to -OH, while providing superior metabolic stability compared to -CH₃ due to the strength of the C-F bond [6] . Its polar hydrophobicity enhances membrane permeability and oral bioavailability, making it particularly valuable for targeting intracellular or membrane-bound proteins [6].
Accessing fluorinated derivatives like 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine requires specialized synthetic methodologies. The Ruppert-Prakash reagent (TMSCF₃) is widely employed for nucleophilic trifluoromethylation of carbonyls and imines, although its use yields -CF₃ rather than -CHF₂ [8]. Difluoromethylation strategies often involve deoxyfluorination of aldehydes (using reagents like DAST or Deoxo-Fluor), or radical pathways. Recent advances in photochemical alkylation, leveraging triflic anhydride-mediated semi-reduction of amides to imines followed by photochemical radical alkylation using silane-mediated halogen atom transfer (XAT), offer promising routes for introducing fluorinated alkyl chains near nitrogen centers under mild conditions [6]. These methods, potentially adaptable to bicyclic scaffolds, broaden the scope for late-stage functionalization of complex amine-containing drug candidates.
The -CHF₂ group in 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine serves multiple strategic purposes. Firstly, it modulates the pKa and electron density of the proximal bridgehead amine. The strong electron-withdrawing nature of fluorine inductively reduces the basicity of the amine, potentially favoring its protonated state under physiological conditions, which can be crucial for ionic interactions with biological targets and for improving solubility [6] . Secondly, the -CHF₂ group can participate in hydrogen bonding as a donor (via the F₂C-H proton), providing a unique pharmacophoric element for target engagement not offered by -CF₃ or non-fluorinated alkyl groups. SAR studies on analogs like 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone highlight how fluorinated groups (CF₃O- in this case) enhance lipophilicity and influence receptor binding . Thirdly, the increased lipophilicity (LogP) contributed by the -CHF₂ group aids in passive diffusion across biological membranes, while its reduced susceptibility to oxidative metabolism compared to methyl groups enhances metabolic stability and prolongs half-life [6] [8].
The synergistic effect of the rigid bicyclic scaffold and the fluorinated substituent profoundly shapes the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Fluorination generally increases lipophilicity, but the difluoromethyl group offers a more balanced increase compared to trifluoromethyl. Studies on trifluoromethylated monoterpene amino alcohols demonstrate that the CF₃ group significantly enhances lipophilicity and membrane permeability while conferring resistance to biodegradation [8]. The -CHF₂ group in 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine is expected to provide a similar, though slightly less pronounced, boost in lipophilicity compared to -CF₃, while retaining potential for beneficial hydrogen bonding. Furthermore, fluorine substitution often blocks metabolically labile sites, reducing the rate of oxidative deamination or N-dealkylation pathways that commonly degrade amine-containing drugs. The ¹⁹F nucleus also provides a sensitive probe for studying compound behavior in biological matrices using NMR spectroscopy [8].
Table 2: Influence of Bridge Modification on Bicyclo[2.2.1]heptan-1-amine Properties
Bridge Modification (R) | Key Structural Features | Potential Biological Impact | Example Context |
---|---|---|---|
Difluoromethyl (R = CHF₂) | Moderate H-bond donor, EWG, moderate lipophilicity | Balanced permeability-metabolism, target-specific H-bonding, pKa modulation | Core compound: 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine |
Trifluoromethoxy (R = OCF₃) | Strong EWG, high lipophilicity, steric bulk | Enhanced membrane penetration, metabolic stability, potential for π-stacking | 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone |
Unsubstituted / Methyl | Lower lipophilicity, no fluorination benefits | Potential for higher metabolic clearance, different H-bonding profile | Reference scaffolds for SAR studies |
Hydroxyl / Ketone | H-bond donor/acceptor, polar | Increased solubility, potential for higher clearance, target interactions | Norbornanone reduction studies [5] |
Bridged bicyclic amines, particularly the bicyclo[2.2.1]heptan-1-amine scaffold, are increasingly recognized as privileged structures in drug discovery due to their ability to efficiently explore three-dimensional chemical space and interact with challenging biological targets. Their constrained geometry mimics bioactive conformations of flexible linear chains, leading to higher target affinity and selectivity. The 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine core exemplifies this strategy, combining the spatial control of the norbornane framework with the physicochemical advantages of fluorination [4] [5] [6].
Patent literature (WO2022140654A1) explicitly identifies bicyclo[2.2.1]heptanamine derivatives, encompassing structures like 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine, as key components in novel therapeutic agents targeting renal disorders (A61P13/00), Parkinson's disease (A61P25/16), neurodegenerative disorders like Alzheimer's (A61P25/28), and ophthalmic conditions (A61P27/00) [4]. The scaffold's rigidity and the amine's ability to engage in ionic or hydrogen-bonding interactions make it well-suited for modulating enzymes and receptors within the central nervous system and kidneys. The difluoromethyl modification likely contributes to enhanced blood-brain barrier permeability (crucial for CNS targets) and metabolic stability within these therapeutic contexts [4] [6]. For example, its incorporation could improve the pharmacokinetic profile of dopamine agonists for Parkinson's disease or vasopressin receptor modulators for renal indications.
Research emphasizes the underexplored potential of small bicyclic amines like the bicyclo[2.2.1]heptane system as valuable motifs for drug discovery [2] [5]. Presentations at conferences like the RSC BMCS "Synthesis in Drug Discovery and Development" (SDDD25) highlight ongoing work to expand the medicinal chemistry toolkit with novel heterocyclic and carbocyclic systems, including functionalized bicyclic amines [2]. The inherent three-dimensionality of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine allows it to access binding pockets that flat aromatic systems cannot, making it particularly relevant for targeting protein-protein interactions or allosteric sites [2] [5]. Its functionalization points (amine and difluoromethyl group) enable rapid diversification into libraries for high-throughput screening or targeted structure-activity relationship (SAR) campaigns. The scaffold serves as a conformationally locked analog of flexible diamines or cyclohexylamine derivatives, potentially offering improved selectivity and reduced off-target effects [5].
The commercial availability of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine (albeit noted as temporarily out of stock in some sources [1]) underscores its utility as a sophisticated building block for medicinal chemistry. Its primary amine functionality allows for straightforward derivatization via acylation, sulfonylation, reductive amination, or urea/thiourea formation. The impact of the difluoromethyl group position (exo or endo) and the stereochemistry of the bridgehead amine on biological activity can be systematically explored. This scaffold can be incorporated into larger molecules as a terminal group or as a central core with pendent pharmacophores. Research on related compounds, such as trifluoromethylated amino alcohols derived from terpenes, demonstrates the profound influence such fluorinated, constrained motifs can have on catalytic activity and biological target engagement, suggesting similar potential for the difluoromethylated norbornylamine [8].
Table 3: Comparative Analysis of Fluorination Effects on Key Drug Properties
Property | Non-Fluorinated Analog | Difluoromethyl (CHF₂) Variant | Trifluoromethyl (CF₃) Variant | Impact of CHF₂ |
---|---|---|---|---|
Lipophilicity (LogP/D) | Lower | Moderate Increase | Significant Increase | Enhanced passive permeability, potential tissue distribution |
Metabolic Stability | Potentially Lower | Increased (C-F bond strength) | Significantly Increased | Reduced oxidative metabolism, longer half-life |
Hydrogen Bonding | Depends on R | Moderate donor capability (F₂C-H) | Very weak donor capability | Unique pharmacophore for target interaction |
Electron Withdrawing Effect | None/Weak | Strong Inductive Effect | Very Strong Inductive Effect | Lowers amine pKa, affects ionization state |
Steric Profile | Depends on R | Moderate bulk (similar to isopropyl) | Larger bulk (similar to tert-butyl) | Fills specific hydrophobic pockets |
19F NMR Signal | Absent | Present (characteristic chemical shift) | Present (characteristic chemical shift) | Enables biological tracing/metabolism studies [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7